molecular formula C18H21ClN2O4S3 B2501272 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine CAS No. 863449-04-1

4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine

Cat. No.: B2501272
CAS No.: 863449-04-1
M. Wt: 461.01
InChI Key: OZGFZTNFGYKWAM-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring a 4-((4-chlorophenyl)sulfonyl) group at position 4, a methylsulfonyl group at position 2, and a secondary amine at position 5 linked to a 2-(cyclohex-1-en-1-yl)ethyl substituent. Thiazole-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and kinase-inhibitory properties . The sulfonyl groups enhance metabolic stability and influence binding interactions with biological targets .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S3/c1-27(22,23)18-21-17(28(24,25)15-9-7-14(19)8-10-15)16(26-18)20-12-11-13-5-3-2-4-6-13/h5,7-10,20H,2-4,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFZTNFGYKWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine is a thiazole derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, which is recognized for its diverse biological activities. The thiazole moiety is linked to a sulfonamide group and a cyclohexene substituent, contributing to its pharmacological properties. The presence of the 4-chlorophenyl and methylsulfonyl groups enhances its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as pyruvate:ferredoxin oxidoreductase (PFOR). This inhibition disrupts energy metabolism in pathogenic organisms, making it a potential target for antibacterial and antiparasitic therapies .
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : The sulfonamide group often imparts antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .

Biological Activity Data

A summary of biological activities observed in studies involving thiazole derivatives is presented in the table below:

Activity TypeObserved EffectsReference
AntibacterialInhibition of growth in Gram-positive and Gram-negative bacteria
AntifungalModerate to high activity against fungal pathogens
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of PFOR leading to disrupted metabolism

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to the target compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives with similar sulfonamide groups exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. The compound's structure was optimized to enhance activity against resistant strains of bacteria .
  • Anticancer Activity : Research indicated that compounds containing thiazole rings could induce apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins. This suggests that modifications to the thiazole structure could yield potent anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism revealed that certain thiazole derivatives act as competitive inhibitors against critical enzymes in metabolic pathways, providing insights into their potential as therapeutic agents against metabolic disorders and infections .

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known to enhance the anticancer properties by promoting apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of sulfonamides can induce cell death in colon, breast, and cervical cancer cell lines through apoptotic pathways .
  • Case Study : A study focusing on a series of sulfonamide derivatives found that certain compounds exhibited significant cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group could enhance anticancer efficacy .

Antimicrobial Properties

The compound's structural features suggest potential activity against bacterial and fungal strains. Previous research has shown that related compounds can inhibit the growth of mycobacterial and fungal pathogens.

  • In Vitro Studies : Compounds with similar thiazole structures were evaluated against various microbial strains, showing activity comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests that 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine may also possess antimicrobial properties worthy of further investigation.

Drug Development

The unique combination of thiazole and sulfonamide functionalities positions this compound as a candidate for drug development in treating cancers and infections. The ongoing exploration of structure–activity relationships (SAR) is crucial for optimizing its therapeutic profile.

Combination Therapies

Given its potential anticancer and antimicrobial properties, there is scope for investigating this compound in combination therapies. Such approaches could enhance efficacy while potentially reducing side effects associated with monotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The following table highlights key structural differences between the target compound and analogous thiazole derivatives:

Compound Name Thiazole Substituents (Position) Amine Side Chain Biological Activity (Reported) Reference
4-((4-Chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine 4-(4-Cl-Ph-SO₂), 2-(Me-SO₂) 2-(cyclohex-1-en-1-yl)ethyl Not explicitly reported (inferred kinase inhibition) N/A
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 4-(4-Me-Ph-SO₂), 2-(4-Cl-Ph-SO₂) 3-methoxypropyl Not reported
4-(4-Chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,3-thiazol-2-amine 4-(4-Cl-Ph), 5-Me 5-chloropyridin-2-yl Antitumor (preclinical)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-Cl-Ph) (E)-4-(dimethylamino)benzylidene Kinase inhibition (CDK targets)
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 5-(4-Cl-2-F-Ph-CH₂) None (primary amine) Antimicrobial screening candidate

Key Observations :

  • The target compound’s dual sulfonyl groups (4-Cl-Ph-SO₂ and Me-SO₂) distinguish it from analogs like and , which lack sulfonyl moieties. This may enhance its binding affinity to hydrophobic enzyme pockets .

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